molecular formula C11H15NO2 B14778635 2-(Cyclopropylmethoxy)-4-methoxyaniline

2-(Cyclopropylmethoxy)-4-methoxyaniline

Cat. No.: B14778635
M. Wt: 193.24 g/mol
InChI Key: OGZXQLFWYCBZHG-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-4-methoxyaniline is an organic compound that features a cyclopropylmethoxy group and a methoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-4-methoxyaniline typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-methoxyaniline.

    Cyclopropylmethoxy Group Introduction: The cyclopropylmethoxy group is introduced via a nucleophilic substitution reaction. This involves reacting 4-methoxyaniline with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-4-methoxyaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.

Scientific Research Applications

2-(Cyclopropylmethoxy)-4-methoxyaniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-4-methoxyaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethoxy)-4-chloroaniline: Similar structure but with a chlorine atom instead of a methoxy group.

    2-(Cyclopropylmethoxy)-4-nitroaniline: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

2-(Cyclopropylmethoxy)-4-methoxyaniline is unique due to the presence of both cyclopropylmethoxy and methoxy groups, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-4-methoxyaniline

InChI

InChI=1S/C11H15NO2/c1-13-9-4-5-10(12)11(6-9)14-7-8-2-3-8/h4-6,8H,2-3,7,12H2,1H3

InChI Key

OGZXQLFWYCBZHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)OCC2CC2

Origin of Product

United States

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